![molecular formula C20H14ClFN4O3 B3009238 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-34-4](/img/structure/B3009238.png)
3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, is a pyrimidine derivative. Pyrimidine derivatives are nitrogen-containing heterocyclic compounds that have significant roles in medicinal and pharmaceutical applications due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on pyrimidine derivatives.
Synthesis Analysis
The synthesis of related pyrimidine derivatives, as described in the first paper, involves the coupling of two different chemical entities to form the desired compound. In the case of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the method developed yielded the products in good yields and the compounds were characterized by spectral analyses . This suggests that a similar approach could be employed for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, which was confirmed by single crystal X-ray diffraction studies . The compound crystallizes in the monoclinic space group, and the study details the crystal packing interactions, including weak but significant C–H···O, C–H···N, C–F···π, and π–π interactions . These findings are relevant as they highlight the types of interactions that could also be present in the compound of interest, influencing its stability and conformation.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do offer a general understanding of the reactivity of pyrimidine derivatives. The docking studies mentioned in the first paper imply that these compounds can interact with biological targets, which is a form of chemical reactivity . Additionally, the presence of halogen atoms, such as chlorine and fluorine, in the compounds can influence their reactivity due to their electronegativity and potential for forming halogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from quantum chemical calculations, as performed in the second paper using Ab Initio and Density Functional Theory (DFT) . These calculations predict the optimized geometry and provide insights into the electronic properties, such as Mulliken charge distributions, which can affect the intermolecular interactions and, consequently, the physical properties of the compound. The HOMO and LUMO energies calculated suggest the possibility of charge transfer within the molecule, which is an important aspect of its chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, and its derivatives, have been a subject of study in the synthesis of new biological agents. These compounds are synthesized through various chemical reactions and are structurally confirmed through techniques like IR, 1H-NMR, and Mass spectral studies. Some derivatives of this compound have shown significant inhibition on bacterial and fungal growth, highlighting their potential antimicrobial activities. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives were synthesized and evaluated for their antimicrobial activities, with some showing significant inhibition compared to standard drugs (Akbari et al., 2008).
Molecular Diversity and Drug Design
The compound also plays a role in drug design and molecular diversity. A study highlights the synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters, focusing on adding molecular diversity onto the pyrimidine nitrogens. This study is crucial in understanding the compound's role in developing new molecular scaffolds that can be used for further drug development and research (Marcotte, Rombouts, & Lubell, 2003).
Antitubercular and Antibacterial Applications
Further, the derivatives of this compound have been used in the design, synthesis, and evaluation of antitubercular and antibacterial activities. A novel series linked to pyrrolo[3,2-b]pyridine-3-carboxamide showed potent anti-TB activity in comparison with the reference drug, Pyrazinamide. The compounds also exhibited essential key interactions as that of reported DprE1 inhibitors, making them significant molecular scaffolds for antitubercular activity. Additionally, some derivatives showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)22)16-17(25)19(28)26(20(29)24-16)12-8-6-11(21)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSLNZPBVXARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

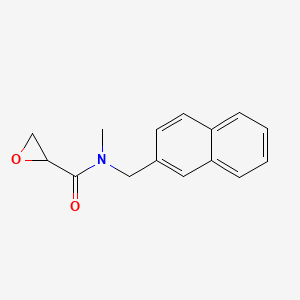

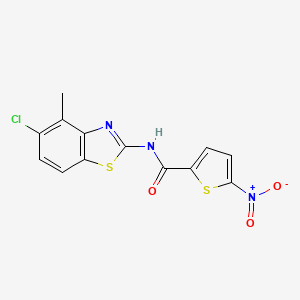
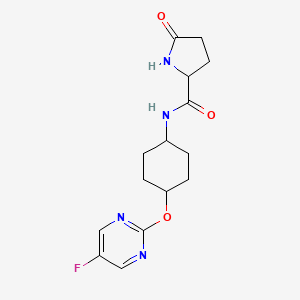
![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)
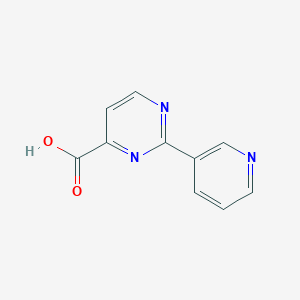

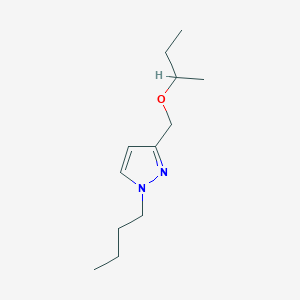
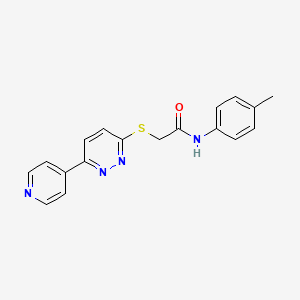
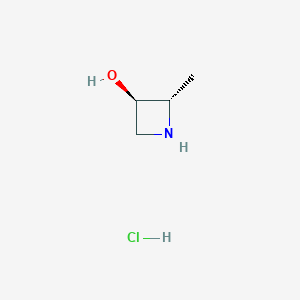
![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)
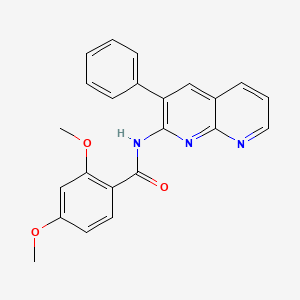
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)